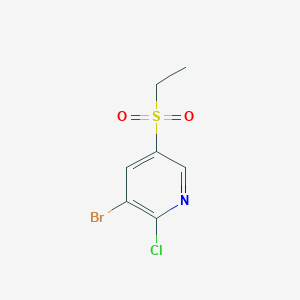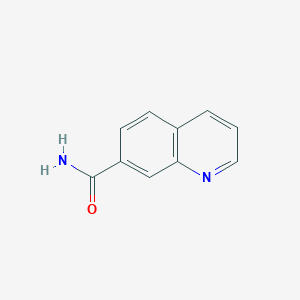![molecular formula C10H13ClN4 B8736963 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- CAS No. 89239-55-4](/img/structure/B8736963.png)
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)-
Übersicht
Beschreibung
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, two methyl groups at the 1st and 3rd positions, and an isopropyl group at the 5th position. The pyrazolopyrimidine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable chloro-substituted ketone, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the pyrazolopyrimidine core play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the target involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 7-Chloro-1,3-dimethyl-5-(propan-2-yl)-1H-pyrazolo[4,3-c]pyrimidine
Uniqueness
1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)- is unique due to its specific substitution pattern and the position of the chloro group, which can significantly influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 5th position also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89239-55-4 |
|---|---|
Molekularformel |
C10H13ClN4 |
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
7-chloro-1,3-dimethyl-5-propan-2-ylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-5(2)10-12-7-6(3)14-15(4)8(7)9(11)13-10/h5H,1-4H3 |
InChI-Schlüssel |
YHRMDYCTOBUEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1N=C(N=C2Cl)C(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
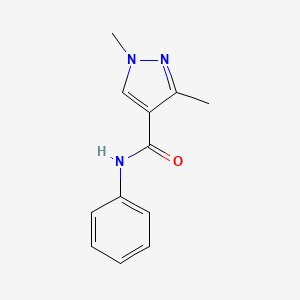
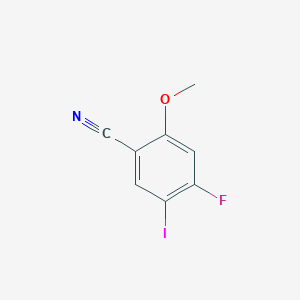

![2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B8736918.png)

![6-(2-Bromoethyl)-3,7-dimethyl-5H-thiazolo[3,2-A]pyrimidin-5-one monohydrobromide](/img/structure/B8736930.png)
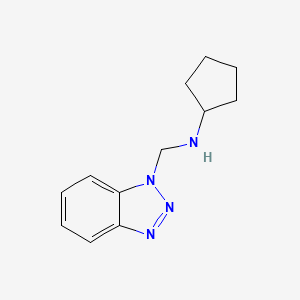

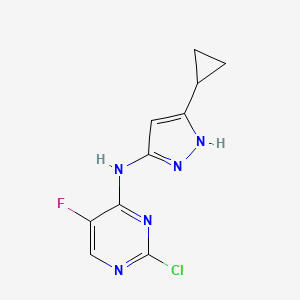
![2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine](/img/structure/B8736965.png)

